Cas no 2628-58-2 (Benzenecarbothioamide, N-methyl-N-phenyl-)

2628-58-2 structure
Productnaam:Benzenecarbothioamide, N-methyl-N-phenyl-
Benzenecarbothioamide, N-methyl-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenecarbothioamide, N-methyl-N-phenyl-
- N-methyl-N-phenylbenzenecarbothioamide
- AC1L6HW3
- AC1Q7EGA
- AG-J-49750
- AR-1K7772
- CTK1A7682
- N-methyl-N-phenyl-thiobenzamide
- N-Methyl-N-phenylthiobenzamide
- N-Methylthiobenzanilid
- N-Methyl-thiobenzanilid
- N-methylthiobenzanilide
- N-methyl-thiobenzanilide
- NSC158102
- Thiobenzoesaeure-< N-methyl-anilid>
- Thiobenzoesaeure-methylanilid
- NSC-158102
- 2628-58-2
- AG-690/03011059
- DTXSID40303385
- Benzanilide, N-methylthio-
- AUURLPKCWMLKFL-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3
- InChI-sleutel: AUURLPKCWMLKFL-UHFFFAOYSA-N
- LACHT: C1=CC=C(N(C(C2=CC=CC=C2)=S)C)C=C1
Berekende eigenschappen
- Exacte massa: 227.07699
- Monoisotopische massa: 227.077
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 227
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 35.3Ų
- XLogP3: 3.1
Experimentele eigenschappen
- Dichtheid: 1.167
- Kookpunt: 333.4°Cat760mmHg
- Vlampunt: 155.4°C
- Brekindex: 1.67
- PSA: 3.24
- LogboekP: 3.49850
Benzenecarbothioamide, N-methyl-N-phenyl- Gerelateerde literatuur
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
4. Book reviews
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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